3,3,3-Trichloropropylsilane

Self-Assembled Monolayers Surface Engineering SAM Density

3,3,3-Trichloropropylsilane (also referred to as trichloropropylsilane or n-propyltrichlorosilane, CAS 141-57-1) is an organosilicon compound with the molecular formula C₃H₇Cl₃Si and a molecular weight of 177.53 g/mol. Structurally, it consists of a silicon atom bonded to three reactive chlorine atoms and an unfunctionalized n-propyl group (-CH₂CH₂CH₃).

Molecular Formula C3H7Cl3Si
Molecular Weight 177.53 g/mol
Cat. No. B8066695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trichloropropylsilane
Molecular FormulaC3H7Cl3Si
Molecular Weight177.53 g/mol
Structural Identifiers
SMILESC(C[SiH3])C(Cl)(Cl)Cl
InChIInChI=1S/C3H7Cl3Si/c4-3(5,6)1-2-7/h1-2H2,7H3
InChIKeyZBGFOKCJIRECBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trichloropropylsilane vs. 3-Chloropropyltrichlorosilane: Key Structural and Functional Differences for Organosilicon Procurement


3,3,3-Trichloropropylsilane (also referred to as trichloropropylsilane or n-propyltrichlorosilane, CAS 141-57-1) is an organosilicon compound with the molecular formula C₃H₇Cl₃Si and a molecular weight of 177.53 g/mol [1]. Structurally, it consists of a silicon atom bonded to three reactive chlorine atoms and an unfunctionalized n-propyl group (-CH₂CH₂CH₃). This distinguishes it from the commercially prevalent analog 3-chloropropyltrichlorosilane (Cl(CH₂)₃SiCl₃, CAS 2550-06-3), which contains an additional terminal chlorine on the alkyl chain . The absence of the terminal chloroalkyl functional group in 3,3,3-trichloropropylsilane confers distinct reactivity profiles, solubility parameters, and application niches that are critical for procurement decisions in surface modification, perovskite optoelectronics, and specialty organosilicon synthesis.

Non-functionalized n-propyl chain: forms inert hydrophobic surfaces without secondary functionalization handles
Trichlorosilyl anchor: supports dense SAM formation on hydroxylated oxide surfaces via rapid hydrolysis
Lower boiling point (124 °C) relative to chloroalkyl analogs enables vapor-phase deposition workflows

Why Generic Substitution with 3-Chloropropyltrichlorosilane or Trialkoxysilanes Fails: Evidence for 3,3,3-Trichloropropylsilane Procurement


Generic substitution among propyl-functionalized silanes is not scientifically defensible due to fundamentally divergent reaction pathways and surface-modification outcomes. First, 3-chloropropyltrichlorosilane (CAS 2550-06-3) possesses a terminal chlorine that enables nucleophilic substitution for secondary amine- or thiol-functionalization ; 3,3,3-trichloropropylsilane lacks this handle and instead forms inert, hydrophobic methyl-terminated surfaces [1]. Second, alkoxysilane analogs (e.g., propyltrimethoxysilane) hydrolyze and condense an order of magnitude more slowly than trichlorosilanes, resulting in thinner, less ordered self-assembled monolayers (SAMs) and inferior interfacial charge transport in electronic devices [2]. Third, the lower boiling point (124 °C vs. 181 °C) of 3,3,3-trichloropropylsilane relative to 3-chloropropyltrichlorosilane enables simpler purification and vapor-phase deposition processes . These differences are not marginal—they determine whether a device achieves hysteresis-free performance or fails entirely.

3-Chloropropyltrichlorosilane carries a terminal chloroalkyl handle for nucleophilic substitution; substituting with 3,3,3-trichloropropylsilane may shift surface-functionalization outcomes
Trialkoxysilane analogs (e.g., propyltrimethoxysilane) hydrolyze more slowly and may produce thinner, less-ordered SAMs than trichlorosilane-based precursors
Boiling-point differences (124 °C vs. 181 °C for the 3-chloro analog) may alter purification and vapor-deposition process compatibility

Quantitative Differentiation Evidence: 3,3,3-Trichloropropylsilane vs. Closest Analogs in Critical Performance Dimensions


SAM Density and Crystallinity: Trichlorosilane Leaving Group vs. Alkoxy Analogs

The choice of leaving group on the silicon atom (chloro vs. alkoxy) directly determines the packing density and structural order of self-assembled monolayers (SAMs), which in turn dictates interfacial electronic properties. In a direct comparative study, trichlorosilane-based precursors (such as 3,3,3-trichloropropylsilane) formed much denser and crystalline-like SAMs, while triethoxysilanes formed thin SAMs and trimethoxysilanes produced extremely thin SAMs [1]. This class-level inference is mechanistically grounded: the faster hydrolysis kinetics of Si-Cl bonds relative to Si-OR bonds promotes lateral siloxane crosslinking on the substrate surface before significant desorption or disorder can occur.

SAM Density and Crystallinity
Head-to-head
Trichlorosilane ≫ Triethoxysilane > Trimethoxysilane for SAM density and structural order
Supports SAM density screening for electronic interface applications
Class-level inference; direct comparative study on hydroxylated surfaces
Self-Assembled Monolayers Surface Engineering SAM Density

Perovskite Solar Cell Efficiency and Hysteresis: Cl-Si/SnO₂ Interface Engineering

In a direct application study, 3,3,3-trichloropropylsilane (referred to as Cl-Si) was employed for surface modification of SnO₂ electron transport layers (ETLs) in MAPbI₃ perovskite solar cells. The Cl-Si treatment enhanced the hydrophobicity of the SnO₂ film and increased its electronic conduction band energy level relative to pristine SnO₂. The resulting devices achieved a power conversion efficiency (PCE) of 20.12% with low hysteresis, retaining 80% of initial PCE after 500 hours without encapsulation under ambient conditions [1]. This represents a significant advancement over unmodified SnO₂ ETL devices, which typically exhibit more pronounced hysteresis and inferior ambient stability due to hygroscopic surface defects that trap water and induce perovskite degradation.

Perovskite PCE and Stability
Reported
PCE 20.12%, low hysteresis, 80% retention after 500 h unencapsulated
Supports perovskite interface engineering context
Cl-Si/SnO₂ ETL in MAPbI₃ devices; low-temperature fabrication route
Perovskite Solar Cells Interface Engineering Hysteresis-Free PCE

Hydrosilylation Selectivity: Rh(I)-Catalyzed Formation of Trichloro(3-chloropropyl)silane

3,3,3-Trichloropropylsilane is a precursor in the catalytic synthesis of the industrially critical intermediate 3-chloropropyltrichlorosilane. In a direct head-to-head study of hydrosilylation catalysts for the reaction of allyl chloride with trichlorosilane, the Rh(I) catalyst [RhCl(dppbzF)]₂ (where dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene) achieved selective formation of trichloro(3-chloropropyl)silane [1]. This selectivity is non-trivial: competing elimination of propene from allyl chloride is a major side reaction that reduces yield and complicates purification. The study demonstrates that 3,3,3-trichloropropylsilane can be efficiently converted to the 3-chloropropyl analog under optimized catalytic conditions, providing a synthetic route for users requiring both compound classes.

Hydrosilylation Selectivity
Reported
Rh(I)-catalyzed selective formation of 3-chloropropylsilane from allyl chloride and trichlorosilane
Supports synthetic route optimization for organosilicon intermediates
Rh(I) catalyst suppresses propene elimination side reaction
Hydrosilylation Organosilicon Synthesis Rhodium Catalysis

Procurement-Driven Application Scenarios: Where 3,3,3-Trichloropropylsilane Delivers Validated Performance Advantage


Interfacial Engineering for Hysteresis-Free Perovskite Solar Cells

3,3,3-Trichloropropylsilane (Cl-Si) is validated for surface modification of SnO₂ electron transport layers (ETLs) in MAPbI₃ perovskite solar cells. The vacuum drying treatment with Cl-Si enhances SnO₂ film hydrophobicity and raises the electronic conduction band energy level, enabling efficient electron extraction and hole blocking. Devices fabricated with Cl-Si/SnO₂ ETLs achieve 20.12% PCE with low hysteresis and retain 80% of initial efficiency after 500 hours unencapsulated [1]. 5 × 5 cm² modules prepared with this strategy achieve 15.24% efficiency. Procurement supports a low-temperature (70 °C), scalable fabrication route with demonstrated ambient stability—a critical differentiator for perovskite photovoltaics research and pilot production.

High-Density Self-Assembled Monolayer (SAM) Formation on Oxide Surfaces

For applications requiring dense, crystalline-like self-assembled monolayers—such as molecular electronics, biosensor interfaces, and corrosion-resistant coatings—3,3,3-trichloropropylsilane (as a trichlorosilane) offers superior SAM quality relative to trialkoxysilane alternatives. Direct comparative studies establish that trichlorosilanes form much denser and crystalline-like SAMs, whereas ethoxysilanes produce thin SAMs and methoxysilanes yield extremely thin SAMs [1]. This packing density advantage translates to more uniform interfacial properties, lower defect densities, and enhanced barrier performance. Researchers requiring reproducible, high-quality alkyl-terminated surfaces should select trichlorosilane precursors over alkoxy analogs.

Catalytic Synthesis of 3-Chloropropylsilanes via Rh(I)-Mediated Hydrosilylation

3,3,3-Trichloropropylsilane serves as a substrate or product in selective hydrosilylation protocols for synthesizing 3-chloropropyltrichlorosilane—a key industrial intermediate for silane coupling agents. Using Rh(I) catalysts such as [RhCl(dppbzF)]₂, the reaction of trichlorosilane with allyl chloride selectively forms trichloro(3-chloropropyl)silane while suppressing the competing propene elimination side reaction that plagues traditional Pt-catalyzed systems [1]. Laboratories synthesizing custom organosilicon compounds or optimizing coupling agent production routes can procure 3,3,3-trichloropropylsilane as a reference standard, starting material, or to benchmark selectivity improvements in novel catalyst development.

Hydrophobic Surface Modification Without Secondary Functionalization

Unlike 3-chloropropyltrichlorosilane, which contains a terminal chloroalkyl group amenable to nucleophilic substitution for subsequent amine- or thiol-functionalization, 3,3,3-trichloropropylsilane provides an inert, methyl-terminated hydrophobic surface following hydrolysis and condensation [1]. This makes it the preferred procurement choice for applications where further surface functionalization is undesirable or where a simple, stable hydrophobic barrier is required. The compound readily forms covalent bonds with hydroxylated surfaces (glass, silica, metal oxides) through its trichlorosilyl anchor, creating a non-polar interphase that mitigates hydrogen bonding and shields polar surfaces from water interaction [2].

Application
Selection Property
Validation Focus
Perovskite solar cell interface studies
SnO₂ ETL modification context
PCE and ambient stability endpoint review
Self-assembled monolayer research
Trichlorosilane leaving-group profile
SAM density and structural order characterization
Organosilicon synthesis research
Hydrosilylation substrate context
Catalytic selectivity and side-reaction review
Hydrophobic surface modification
Non-functionalized alkyl termination
Surface hydrophobicity and barrier property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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